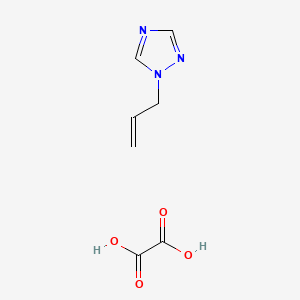

1-Allyl-1H-1,2,4-triazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

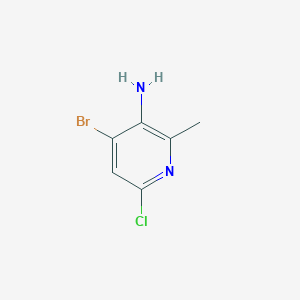

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, a heterocyclic compound containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, often involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis process typically involves a series of reactions, including the use of strong Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra can characterize the presence of specific groups, while the 1 H-NMR spectrum can provide information about the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-triazole derivatives, including this compound, have been evaluated for their cytotoxic activities against human cancer cell lines . The compounds have shown promising cytotoxic activity, indicating their potential use in cancer treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are often determined using various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of specific groups .Wissenschaftliche Forschungsanwendungen

1-Allyl-1H-1,2,4-triazole oxalate is used in a variety of scientific research applications. It is a useful reagent for the synthesis of various organic compounds, such as this compound,2,4-triazole-3-carboxylic acid, which can be used as a starting material for the synthesis of other compounds. It is also used in the synthesis of heterocyclic compounds, such as this compound,2,4-triazole-3-carboxamide, which is used in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of this compound,2,4-triazole-3-carboxylic esters, which are used as intermediates in the synthesis of a variety of organic compounds.

Wirkmechanismus

Target of Action

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activity . The primary targets of this compound are the MurB enzyme of E. coli and CYP51 of C. albicans . These enzymes play crucial roles in the survival and growth of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The probable mechanism of antibacterial activity involves the inhibition of the MurB enzyme of E. coli, while CYP51 of C. albicans is involved in the mechanism of antifungal activity . This inhibition disrupts the normal functioning of these organisms, leading to their eventual death.

Biochemical Pathways

The inhibition of the MurB enzyme disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening of the cell wall and eventually, cell lysis . On the other hand, the inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and leakage of cellular contents, resulting in cell death .

Pharmacokinetics

It is worth mentioning that none of the tested compounds violated lipinski’s rule of five , which suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the death of the targeted organisms. The compound has demonstrated antibacterial activity with minimum inhibitory concentration (MIC) lower than that of ampicillin and chloramphenicol . It also showed potent antifungal activity, being more effective than reference drugs ketoconazole and bifonazole .

Vorteile Und Einschränkungen Für Laborexperimente

1-Allyl-1H-1,2,4-triazole oxalate has several advantages when used in laboratory experiments. It is a relatively stable compound with a high melting point, making it suitable for use in a wide range of temperatures. It is also a relatively inexpensive compound, making it an attractive option for use in experiments. However, it is important to note that it is a toxic compound and should be handled with care.

Zukünftige Richtungen

1-Allyl-1H-1,2,4-triazole oxalate has potential applications in a variety of areas. It could be used in the synthesis of pharmaceuticals and other organic compounds. It could also be used in the development of new materials, such as polymers and composites. In addition, it could be used in the synthesis of novel heterocyclic compounds, which could have potential applications in the pharmaceutical and agricultural industries. Finally, it could be used as a reagent in the synthesis of other compounds, such as this compound,2,4-triazole-3-carboxylic acid and this compound,2,4-triazole-3-carboxamide.

Synthesemethoden

The synthesis of 1-Allyl-1H-1,2,4-triazole oxalate,2,4-triazole oxalate begins with the reaction of this compound,2,4-triazole (AAT) with oxalic acid in the presence of anhydrous sodium carbonate. This reaction produces an intermediate product, this compound,2,4-triazole-3-oxalic acid, which is then reacted with sodium hydroxide to yield the desired product, this compound,2,4-triazole oxalate.

Safety and Hazards

Eigenschaften

IUPAC Name |

oxalic acid;1-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H2O4/c1-2-3-8-5-6-4-7-8;3-1(4)2(5)6/h2,4-5H,1,3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJLVYVHIGQKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC=N1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)

![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)